2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone
Description
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a 3,4,4-trifluoro-3-butenyl group attached via a sulfanyl (-S-) linker at position 2 of the pyrimidinone core (Figure 1).
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-5(7(10)11)2-4-15-8-12-3-1-6(14)13-8/h1,3H,2,4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHQGGCJZFUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature0-50°C.
Substitution: Amines, thiols; reaction temperature25-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives.
Scientific Research Applications
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The trifluorobutenyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl and pyrimidinone moieties may interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit diverse bioactivities depending on their substituents. Below is a detailed comparison of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone with structurally related compounds:
Structural Analogues and Substituent Effects
2-[(4-Fluorophenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one () Substituents: A 4-fluorophenyl group at position 2 and a 1-methylpropoxy group at position 4. Key Features: The fluorine atom on the aryl ring enhances lipophilicity and metabolic stability, while the alkoxy group may improve solubility. This compound is listed in chemical databases but lacks reported bioactivity data .
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone () Substituents: A 4-methylbenzyl group at position 2, a propyl chain at position 3, and a trifluoromethyl group at position 5. Contrast: The target compound lacks the trifluoromethyl and propyl substituents, which may reduce steric hindrance compared to this analog.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Substituents: Indole-linked oxadiazole and sulfanyl acetamide groups. Bioactivity: Compound 8q showed α-glucosidase inhibition (IC50 = 49.71 µM), while 8g and 8h inhibited butyrylcholinesterase (BChE) (IC50 = 31.62–33.70 µM) .
Data Table: Structural and Functional Comparison
Implications of Substituent Variations
- Trifluoro-butenyl vs.
- Activity Gaps: Unlike the N-substituted acetamides in , the target compound’s pyrimidinone core lacks heterocyclic extensions (e.g., oxadiazole), which are critical for enzyme inhibition in reported analogs.
- Synthetic Feasibility: Methods from quinazolinone synthesis (), such as Wittig reactions and cyclization, could be adapted for the target compound, though fluorinated intermediates may require specialized handling.
Biological Activity
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C8H7F3N2OS
- CAS Number: 1477324
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidinone derivatives with trifluorobutenyl sulfides. The synthetic pathways can be optimized for yield and purity, often employing methods such as nucleophilic substitution or condensation reactions.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 (gastric cancer) | 0.85 | Induces apoptosis via mitochondrial pathways |
| H1650 (lung cancer) | 1.91 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 3.28 | Inhibition of colony formation |
Mechanistic Insights
Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it appears to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various pyrimidine derivatives, this compound was found to significantly reduce cell viability in MGC-803 cells at concentrations as low as 0.85 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Selectivity Index Evaluation
The selectivity index (SI) was calculated for this compound against normal cell lines compared to tumor cells. The SI was found to be favorable, indicating a higher potency against cancer cells with lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
